molecular formula C20H32N2O2 B5889883 2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE

2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE

Cat. No.: B5889883
M. Wt: 332.5 g/mol
InChI Key: UEGBAAKDZCLKLC-UHFFFAOYSA-N
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Description

2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE is an organic compound known for its unique structure and properties. It is used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-ethylbutanoic acid with an appropriate amine under dehydrating conditions.

    Substitution reaction: The intermediate product is then subjected to a substitution reaction with a halogenated phenyl compound to introduce the phenyl group.

    Final amide formation: The resulting compound is further reacted with another amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Where the reactions are carried out in a controlled environment to ensure high yield and purity.

    Continuous flow processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation products: Carboxylic acids or ketones.

    Reduction products: Alcohols or amines.

    Substitution products: Various substituted amides.

Scientific Research Applications

2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying amide bond formation.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE exerts its effects involves:

    Molecular targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways involved: The compound can influence various biochemical pathways, including those related to metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-N-METHYL-N-(3-METHYLPHENYL)BUTANAMIDE: Similar structure but different substituents.

    N-ETHYL-N-(3-METHYLPHENYL)BUTANAMIDE: Lacks the 2-ethyl group.

Uniqueness

2-ETHYL-N-({3-[(2-ETHYLBUTANAMIDO)METHYL]PHENYL}METHYL)BUTANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-ethyl-N-[[3-[(2-ethylbutanoylamino)methyl]phenyl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-5-17(6-2)19(23)21-13-15-10-9-11-16(12-15)14-22-20(24)18(7-3)8-4/h9-12,17-18H,5-8,13-14H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGBAAKDZCLKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=CC(=CC=C1)CNC(=O)C(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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